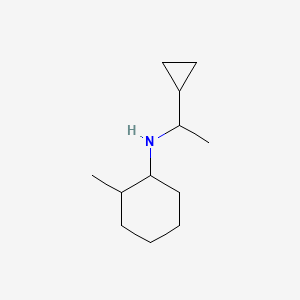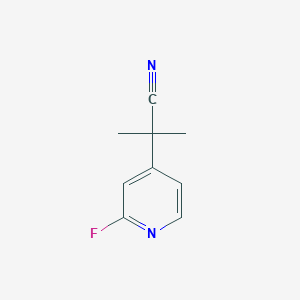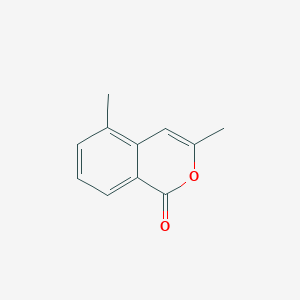![molecular formula C13H21NO B12100089 {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12100089.png)
{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine is an organic compound with the molecular formula C₁₃H₂₁NO It is a derivative of phenethylamine, characterized by the presence of an ethoxymethyl group attached to the phenyl ring and an isopropyl group attached to the amine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(ethoxymethyl)benzyl chloride and isopropylamine.
Reaction Conditions: The reaction involves nucleophilic substitution, where isopropylamine displaces the chloride ion from 2-(ethoxymethyl)benzyl chloride. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine serves as a versatile intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancers.
Industry
In the chemical industry, this compound is used as a building block for the synthesis of various fine chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of {[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and isopropyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions help elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound, lacking the ethoxymethyl and isopropyl groups.
2-(Methoxymethyl)phenyl)methylamine: Similar structure but with a methoxymethyl group instead of ethoxymethyl.
N-Isopropylphenethylamine: Similar structure but without the ethoxymethyl group.
Uniqueness
{[2-(Ethoxymethyl)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of both the ethoxymethyl and isopropyl groups. These groups enhance its chemical reactivity and biological activity, making it distinct from other phenethylamine derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[[2-(ethoxymethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-4-15-10-13-8-6-5-7-12(13)9-14-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
Clé InChI |
ZZVVRKVSSUVOFS-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC=CC=C1CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)






![hexaethyl 2,7,12,17,22,27-hexaoxa-4,5,14,15,24,25,33,34,37,38,41,42-dodecazaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3,5,8(40),9,11(39),13,15,18,20,23(34),24,26(33),28,31,35,37,41-octadecaene-9,19,29,31,35,39-hexacarboxylate](/img/structure/B12100055.png)
![17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)





